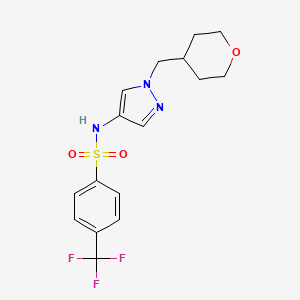

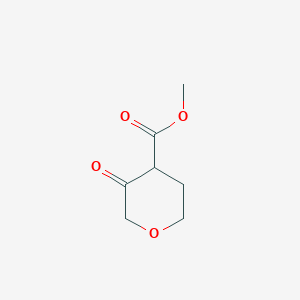

![molecular formula C14H17NO6S B2840645 (2E)-3-[4-Methoxy-3-(morpholin-4-ylsulfonyl)phenyl]acrylic acid CAS No. 296261-83-1](/img/structure/B2840645.png)

(2E)-3-[4-Methoxy-3-(morpholin-4-ylsulfonyl)phenyl]acrylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-3-[4-Methoxy-3-(morpholin-4-ylsulfonyl)phenyl]acrylic acid, also known as MMS, is a synthetic compound with a wide range of applications in scientific research. It is a member of the acrylic acid family, which is widely used in the synthesis of other compounds. MMS has been studied extensively due to its unique properties and potential applications in a variety of fields.

Aplicaciones Científicas De Investigación

Polymer-Drug Conjugates

Research conducted by Pitt and Shah (1996) explored the manipulation of the hydrolysis rate of water-soluble polymer-drug conjugates through programmed changes in their secondary structure. This study sheds light on the potential of using morpholine-based compounds in the development of drug delivery systems, emphasizing the importance of polymer structure in drug release kinetics (Pitt & Shah, 1996).

Asymmetric Hydrogenation

Stoll and Süess (1974) demonstrated the application of asymmetric hydrogenation to synthesize (+)-2-(4-Methoxy-5-phenyl-3-thienyl)propionic acid from its acrylic acid precursor, highlighting a method of achieving optical purity in chemical synthesis (Stoll & Süess, 1974).

Hydrogel Modification

Aly and El-Mohdy (2015) discussed the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including morpholine derivatives. This research provides insights into the fabrication of polymers with enhanced thermal stability and biological activity, potentially useful for medical applications (Aly & El-Mohdy, 2015).

Topical Drug Delivery

Rautio et al. (2000) investigated the synthesis and in vitro evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen for topical drug delivery. This study indicates the potential of morpholine derivatives in enhancing the permeation of drugs through the skin, offering a strategy for improving topical drug formulations (Rautio et al., 2000).

Photoinitiators for Coatings

Angiolini et al. (1997) explored copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties as photoinitiators for ultraviolet-curable pigmented coatings. The inclusion of morpholine derivatives in these systems demonstrates their utility in optimizing the photoinitiation efficiency of coatings, which is critical for applications requiring rapid hardening under UV light (Angiolini et al., 1997).

Propiedades

IUPAC Name |

(E)-3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6S/c1-20-12-4-2-11(3-5-14(16)17)10-13(12)22(18,19)15-6-8-21-9-7-15/h2-5,10H,6-9H2,1H3,(H,16,17)/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGGTLFOKHJENI-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-[4-Methoxy-3-(morpholin-4-ylsulfonyl)phenyl]acrylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

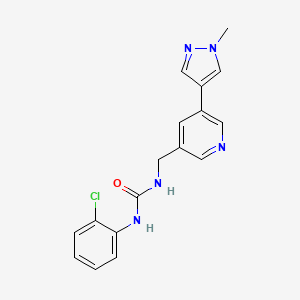

![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2840562.png)

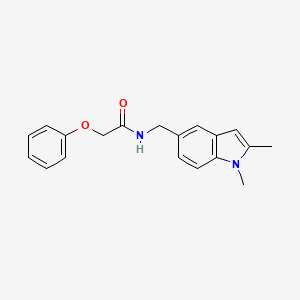

![N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-ynamide](/img/structure/B2840569.png)

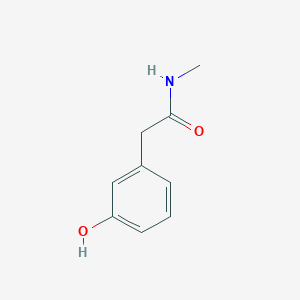

![N-(cyclohexylmethyl)-5-({4-[(3-methylbenzoyl)amino]phenoxy}methyl)isoxazole-3-carboxamide](/img/structure/B2840576.png)

![N,N-dimethyl-2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2840578.png)

![3-[(3-Bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2840579.png)

![2-(4-(Dimethylamino)phenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2840584.png)